![molecular formula C20H12N4OS3 B2938652 5-(1,3-benzothiazol-2-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide CAS No. 864938-81-8](/img/structure/B2938652.png)
5-(1,3-benzothiazol-2-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-benzothiazol-2-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H12N4OS3 and its molecular weight is 420.52. The purity is usually 95%.
BenchChem offers high-quality 5-(1,3-benzothiazol-2-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,3-benzothiazol-2-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research where it may serve as a specialty reagent for protein characterization and identification. Its role in studying protein interactions, modifications, and expression levels is crucial for understanding cellular processes .
Chemical Biology
In chemical biology, F1301-0305 is used to explore the chemical basis of biological systems. It can be involved in the synthesis of molecules that mimic or interfere with the natural biological process, aiding in the discovery of new biological pathways .
Organic Synthesis
The compound serves as a building block in organic synthesis . It can be used to construct more complex molecules for various applications, including medicinal chemistry and material science .
Drug Discovery
CCG-193425: may be involved in the drug discovery process as a potential lead compound. Its structure could be modified to improve its pharmacological properties, leading to the development of new therapeutic agents .
Molecular Formula Studies
Researchers use this compound to study its molecular formula and properties such as molecular weight, which are essential for the development of new compounds with desired characteristics .
Life Science Applications
It finds applications in life sciences, particularly in the development of reagents used in assays that measure biological or chemical processes. These reagents are vital for diagnostics and research into diseases .
Mechanism of Action
Target of Action
The primary target of CCG-193425 is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and survival .
Mode of Action
CCG-193425 acts by inhibiting the nuclear accumulation of myocardin-related transcription factor A (MRTF-A) . It disrupts the interaction between MRTF-A and importin α/β1, which is essential for the nuclear import of MRTF-A .
Biochemical Pathways
CCG-193425 affects the RhoA/MRTF-A/SRF pathway . This pathway is involved in the regulation of gene expression in response to actin dynamics. Inhibition of this pathway by CCG-1423 can lead to the suppression of genes that promote cell proliferation and migration .
Result of Action
The inhibition of the RhoA/MRTF-A/SRF pathway by CCG-193425 can lead to a decrease in cell proliferation and migration . This can potentially suppress the growth and metastasis of cancer cells .
Action Environment
The action of CCG-193425 can be influenced by various environmental factors. For instance, the presence of G-actin can block the binding of CCG-193425 to MRTF-A, thereby affecting its inhibitory action
properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4OS3/c25-18(24-20-23-14(11-26-20)12-4-3-9-21-10-12)16-7-8-17(27-16)19-22-13-5-1-2-6-15(13)28-19/h1-11H,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTXLYRULGXBPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)C(=O)NC4=NC(=CS4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzo[d]thiazol-2-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)thiophene-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.